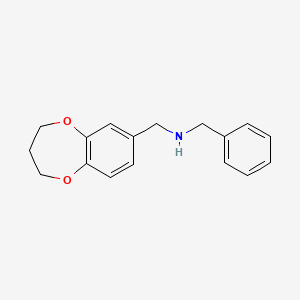![molecular formula C12H13NO3 B7575479 3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
3-[(Cyclopropylformamido)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclopropylformamido)methyl]benzoic acid, also known as CFM-2, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs, which are widely used for their anti-inflammatory, analgesic, and antipyretic effects. CFM-2 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of 3-[(Cyclopropylformamido)methyl]benzoic acid is not fully understood. However, it is believed that 3-[(Cyclopropylformamido)methyl]benzoic acid inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression. 3-[(Cyclopropylformamido)methyl]benzoic acid also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[(Cyclopropylformamido)methyl]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. 3-[(Cyclopropylformamido)methyl]benzoic acid reduces joint inflammation and cartilage destruction in animal models of rheumatoid arthritis and osteoarthritis. 3-[(Cyclopropylformamido)methyl]benzoic acid also reduces the severity of colitis in animal models of inflammatory bowel disease. In addition, 3-[(Cyclopropylformamido)methyl]benzoic acid has been shown to have analgesic and antipyretic effects in animal models of pain and fever.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(Cyclopropylformamido)methyl]benzoic acid is a highly pure compound that is suitable for use in various biological assays. However, 3-[(Cyclopropylformamido)methyl]benzoic acid has limited solubility in aqueous solutions, which may limit its use in certain assays. In addition, 3-[(Cyclopropylformamido)methyl]benzoic acid has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
Future research on 3-[(Cyclopropylformamido)methyl]benzoic acid should focus on its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition, further studies are needed to elucidate the mechanism of action of 3-[(Cyclopropylformamido)methyl]benzoic acid and to identify potential biomarkers of response to 3-[(Cyclopropylformamido)methyl]benzoic acid therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-[(Cyclopropylformamido)methyl]benzoic acid in humans.
Méthodes De Synthèse
The synthesis of 3-[(Cyclopropylformamido)methyl]benzoic acid is a multi-step process that involves the reaction of cyclopropylamine with 3-bromomethylbenzoic acid followed by the formylation of the resulting compound with a formic acid derivative. The final product is obtained after a series of purification steps, including recrystallization and chromatography. The purity of 3-[(Cyclopropylformamido)methyl]benzoic acid is typically greater than 98%, making it suitable for use in various biological assays.
Applications De Recherche Scientifique
3-[(Cyclopropylformamido)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory conditions. In vitro studies have shown that 3-[(Cyclopropylformamido)methyl]benzoic acid inhibits the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in human monocytes and macrophages. In vivo studies have demonstrated that 3-[(Cyclopropylformamido)methyl]benzoic acid reduces joint inflammation and cartilage destruction in animal models of rheumatoid arthritis and osteoarthritis. 3-[(Cyclopropylformamido)methyl]benzoic acid has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Propriétés
IUPAC Name |
3-[(cyclopropanecarbonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(9-4-5-9)13-7-8-2-1-3-10(6-8)12(15)16/h1-3,6,9H,4-5,7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZNDTDPFHJCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylformamido)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)
![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)
![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)

![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)